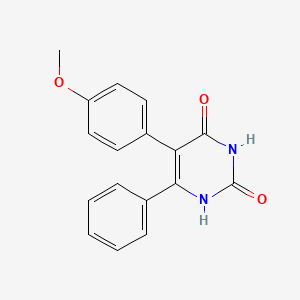
4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of chloro, phenyl, and trifluoromethyl groups in this compound enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline typically involves cyclization reactions. One common method is the cyclocondensation of 2-trifluoromethylaniline with appropriate reagents under acidic or basic conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
化学反应分析
Types of Reactions
4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The phenyl group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Cross-Coupling: Formation of biaryl compounds.
科学研究应用
4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-cancer agents and enzyme inhibitors.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Industry: It is used as a building block in the synthesis of dyes, agrochemicals, and materials for electronic applications
作用机制
The mechanism of action of 4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
相似化合物的比较
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-4-(trifluoromethyl)quinoline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
- 4-Chloro-7-fluoroquinoline
Uniqueness
4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline is unique due to the presence of both phenyl and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry and materials science .
属性
CAS 编号 |
1189105-81-4 |
|---|---|
分子式 |
C16H9ClF3N |
分子量 |
307.69 g/mol |
IUPAC 名称 |
4-chloro-2-phenyl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H9ClF3N/c17-13-9-14(10-4-2-1-3-5-10)21-15-8-11(16(18,19)20)6-7-12(13)15/h1-9H |
InChI 键 |
QJAPKIWGLCDVTE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)C(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)
![5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12897198.png)
![4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12897200.png)

![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)



![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)


